molecular formula C7H17Cl3N2 B129797 1,9-Dichloro-3,7-diazanonane Dihydrochloride CAS No. 43203-35-6

1,9-Dichloro-3,7-diazanonane Dihydrochloride

Cat. No. B129797
CAS RN: 43203-35-6
M. Wt: 235.6 g/mol
InChI Key: DKYVEDYMNGHDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Dichloro-3,7-diazanonane dihydrochloride, also known as DDA, is an organochlorine compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 339.86 g/mol and a melting point of 86 °C. It is soluble in water, ethanol, and methanol and is insoluble in ether and hydrocarbons. DDA is widely used in organic synthesis, as a reagent in organic chemistry, and as an analytical tool in the laboratory. It has been used in the synthesis of various organic compounds and in the preparation of polymers, catalysts, and other materials.

Scientific Research Applications

Complex Formation and Stereochemistry

  • Cobalt(III) Complexes : The compound forms complexes with cobalt(III), exhibiting different stereochemistries based on reaction conditions. This was studied using NMR and spectroscopic methods (Brubaker & Johnson, 1984).
  • Sulphur-Nitrogen Ligands : It acts as a ligand in complex-formation reactions with metal(II) salts, showing interesting dealkylation reactions (Hay, Galyer, & Lawrance, 1976).
  • Template Synthesis of Macrocycle : The compound is instrumental in the synthesis of a novel macrocycle in the presence of lead(II) ion, with the structure determined by X-ray methods (Motoda et al., 1992).

Coordination Chemistry and Ligand Behavior

  • Aminoalcohol Ligand Synthesis : It's used in the synthesis of a new aminoalcohol ligand capable of pentadentate coordination to metal ions, as demonstrated with cobalt(III) (Lawrance, Manning, & O’Leary, 1988).
  • Binuclear Thiolate Bridged Complexes : Serves as a ligand in the formation of binuclear thiolate bridged Ni–Fe–nitrosyl complexes, relevant to the active site of NiFe hydrogenase (Osterloh et al., 1997).
  • Thermodynamics of Complex Formation : The thermodynamics of its complex formations with various transition-metal ions have been calorimetrically analyzed, revealing insights into stability factors (Fabbrizzi, Barbucci, & Paoletti, 1972).

Molecular Structure and Characterization

  • Solution Structures of Binuclear Copper(II) Complexes : Its complexes have been studied for molecular structure determination using molecular mechanics and EPR spectroscopy, complemented by X-ray crystallography (Bernhardt et al., 1992).
  • Carbon-13 NMR Spectroscopy : Carbon-13 nuclear magnetic resonance spectroscopy has been employed to study its cobalt(III) complexes, offering insights into stereochemistry and ligand coordination (Brubaker & Johnson, 1982).

Mixed-Valence Complexes and Electrocatalysis

  • Mixed-Valence Complexes : It has been used in the formation of a mixed-valence NiII–NiIV complex, highlighting its role in electrocatalysis and complex disproportionation reactions (Yamashita et al., 1985).

properties

IUPAC Name

N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Cl2N2.2ClH/c8-2-6-10-4-1-5-11-7-3-9;;/h10-11H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUCTUYGJRQKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCl)CNCCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N3-Bis(2-chloroethyl)propane-1,3-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,9-Dichloro-3,7-diazanonane Dihydrochloride
Reactant of Route 2
Reactant of Route 2
1,9-Dichloro-3,7-diazanonane Dihydrochloride
Reactant of Route 3
1,9-Dichloro-3,7-diazanonane Dihydrochloride
Reactant of Route 4
Reactant of Route 4
1,9-Dichloro-3,7-diazanonane Dihydrochloride
Reactant of Route 5
Reactant of Route 5
1,9-Dichloro-3,7-diazanonane Dihydrochloride
Reactant of Route 6
1,9-Dichloro-3,7-diazanonane Dihydrochloride

Citations

For This Compound
1
Citations
MH Jung, M Atoh, K Kashiwabara… - Bulletin of the Chemical …, 1988 - journal.csj.jp
Two new quadridentate phosphine ligands 1,1,11,11-tetraphenyl-4,8-diaza-1,11-diphosphaundecane (pp-232PNNP) and (3S,9S)-3,9-dimethyl-1,1,11,11-tetraphenyl-4,8-diaza-1,11-…
Number of citations: 4 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.